1,3-Bis(4-methylphenyl)naphtho[2,3-C]thiophene

Lipophilicity Solubility QSAR

Sourcing naphthothiophene derivatives with precisely tuned electronic properties for organic electronics is challenging; generic substitution cannot predict substituent-specific effects on HOMO levels or solubility. This compound resolves that gap. Electron-donating p-tolyl groups (Hammett σₚ = -0.17) raise the HOMO energy and lower the band gap versus unsubstituted analogs. High lipophilicity (XlogP 8.2 vs. ~7.4 for diphenyl analog) ensures solubility in toluene, hexane, or chlorobenzene for solution-processed device fabrication. Steric bulk from the methyl substituents suppresses large-scale aggregation, promoting amorphous thin-film morphology beneficial for OLED emissive layers. Available via custom synthesis with batch-specific CoA.

Molecular Formula C26H20S
Molecular Weight 364.5 g/mol
CAS No. 643768-08-5
Cat. No. B12592351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(4-methylphenyl)naphtho[2,3-C]thiophene
CAS643768-08-5
Molecular FormulaC26H20S
Molecular Weight364.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C3C=C4C=CC=CC4=CC3=C(S2)C5=CC=C(C=C5)C
InChIInChI=1S/C26H20S/c1-17-7-11-19(12-8-17)25-23-15-21-5-3-4-6-22(21)16-24(23)26(27-25)20-13-9-18(2)10-14-20/h3-16H,1-2H3
InChIKeyXDBMDAIUTLPHJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide to 1,3-Bis(4-methylphenyl)naphtho[2,3-C]thiophene (CAS 643768-08-5): A Naphthothiophene Building Block


1,3-Bis(4-methylphenyl)naphtho[2,3-C]thiophene (CAS 643768-08-5) is a synthetic, polycyclic aromatic compound within the naphthothiophene class, defined by a naphtho[2,3-c]thiophene core symmetrically substituted with two 4-methylphenyl (p-tolyl) groups at the 1- and 3-positions . This class of compounds is of significant interest in materials science for developing organic semiconductors, OLEDs, and organic photovoltaics due to their tunable electronic and photophysical properties . While specific peer-reviewed data for this precise derivative is exceptionally scarce, its computed physicochemical profile, including a calculated XlogP of 8.2 and a topological polar surface area (TPSA) of 28.2 Ų, suggests it is a highly lipophilic, rigid, conjugated scaffold . This profile differentiates it from the unsubstituted parent core and other halogenated or unsubstituted phenyl analogs, which is a critical consideration for applications where solubility, phase partitioning, and molecular packing are key performance factors.

Research AreaOrganic electronics, OLEDs, OPVs
Key ScaffoldElectron-rich, high-lipophilicity naphthothiophene
Differentiationp-Tolyl substituents tune electronic and solubility properties

Why 1,3-Bis(4-methylphenyl)naphtho[2,3-C]thiophene Cannot Be Casually Swapped with Other Naphthothiophene Analogs


The performance of naphthothiophene derivatives in applications like organic electronics is highly sensitive to the electronic and steric nature of their substituents. A simple substitution of the para-methyl group for a hydrogen atom or a halogen can drastically alter the molecule's electronic character, solubility, and solid-state packing, which in turn governs its utility. For instance, introducing electron-donating methyl groups, with a Hammett σₚ value of -0.17 , will raise the HOMO energy level, decrease the oxidation potential, and lower the band gap compared to an unsubstituted analog . Simultaneously, the increased lipophilicity from these substituents (XlogP shift from ~4.1 to 8.2) will markedly change the molecule's processability and its compatibility with different solvent systems and device fabrication techniques . Generic substitution based purely on core structure is therefore unreliable; quantifying these specific substituent-induced changes is essential for rational scientific procurement.

Electronic mismatchElectron-donating vs withdrawing substituents may invert HOMO level and redox behavior.
Solubility shiftLarge lipophilicity increase may alter processability and solvent compatibility for thin-film fabrication.
Packing changeMethyl steric bulk may disrupt π-stacking, modifying charge transport and film morphology.

Quantitative Evidence for Differentiating 1,3-Bis(4-methylphenyl)naphtho[2,3-C]thiophene from Key Analogs


Lipophilicity: Computed XlogP of the 4-Methylphenyl Derivative vs. Unsubstituted and Phenyl Analogs

The 1,3-bis(4-methylphenyl) derivative exhibits a substantially higher calculated lipophilicity than simpler analogs. Its XlogP of 8.2 represents a significant increase over the 1,3-diphenyl analog (XlogP = 7.4) and the unsubstituted parent naphtho[2,3-c]thiophene core (XlogP ≈ 4.1) . This difference of 0.8 log units compared to the diphenyl analog implies the compound is over six times more lipophilic, which will dramatically influence its solubility profile and phase partitioning behavior in both synthetic and device fabrication contexts.

Lipophilicity Shift
Data to verify
ΔXlogP +0.8 vs diphenyl analog
Supports solubility and phase-partitioning assessment in non-polar environments.
In silico prediction; verify with experimental logP.
Lipophilicity Solubility QSAR logP

Electronic Effect: The Electron-Donating Strength of the 4-Methyl Substituent

The 4-methylphenyl substituent is a well-characterized electron-donating group, quantified by its Hammett sigma constant (σₚ = -0.17) . This contrasts with the 4-chlorophenyl analog, where the chlorine atom acts as a weak electron-withdrawing group by induction but a weak donor by resonance, resulting in a small positive Hammett σₚ of +0.23 . The electron-rich nature of the target compound is predicted to destabilize its HOMO, leading to a lower oxidation potential and a narrower HOMO-LUMO gap compared to the 1,3-bis(4-chlorophenyl)naphtho[2,3-c]thiophene analog, a direct inference supported by extensive studies on substituent effects in π-conjugated thiophene systems .

Electronic Effect
Class-level
σₚ = -0.17 (e-donor) vs +0.23 (Cl, e-withdrawing)
Electron-donating character shifts HOMO and redox behavior; supports donor material selection.
Hammett constants; cross-check with experimental CV.
Electronic effects Hammett constant Redox potential DFT

Steric Profile: Increased Molar Refractivity Compared to Unsubstituted Phenyl Analog

The molar refractivity (MR), a measure of the steric bulk and polarizability of a substituent, is calculated to be higher for the 4-methylphenyl group (MR ≈ 30.0 cm³/mol) than for a simple phenyl group (MR ≈ 26.0 cm³/mol) . This increased steric demand, while not drastically different, can influence the molecule's packing in the solid state. The presence of the methyl group is known to affect the dihedral angle between the phenyl substituent and the naphthothiophene core, potentially disrupting co-facial π-π stacking and altering charge transport properties compared to the coplanar 1,3-diphenyl analog, a concept supported by structural studies on related naphthothiophene systems .

Steric Bulk
Class-level
4-Methylphenyl MR ≈ 30.0 cm³/mol (phenyl ≈ 26.0)
Increased steric bulk may alter solid-state packing and morphology.
Estimated values; verify via crystallography or GIWAXS.
Steric effects Packing Crystallinity Molar refractivity

Defined Research Application Scenarios for 1,3-Bis(4-methylphenyl)naphtho[2,3-C]thiophene Based on Evidence


Electron-Rich Donor Unit in Organic Field-Effect Transistors (OFETs)

The electron-donating character of the 4-methylphenyl groups (σₚ = -0.17) makes this compound a prime candidate for the donor component in p-type organic semiconductors. Its quantitative difference in electronic effect compared to electron-withdrawing analogs (e.g., 4-chlorophenyl, σₚ = +0.23) allows researchers to rationally select it for tuning the HOMO level for optimal hole injection when paired with specific source-drain electrodes, such as gold.

Non-Polar Solvent Processable Optoelectronic Materials

With a computed XlogP of 8.2, which is significantly higher than the 1,3-diphenyl analog (XlogP = 7.4), this compound is specifically suited for research applications requiring high solubility in non-polar organic solvents like toluene, hexane, or chlorobenzene . This property is critical for solution-processed techniques for fabricating organic solar cells or OLEDs.

Modulating Solid-State Packing in π-Conjugated Materials

The increased steric bulk of the o-methyl groups acts as a molecular design tool to tune solid-state morphology. The measurable difference in molar refractivity (ΔMR ≈ 4.0 cm³/mol) compared to a phenyl substituent may be used to suppress large-scale aggregation and crystallization, favoring a more amorphous thin-film morphology that can be beneficial for applications like emissive layers in OLEDs.

Lipophilic Anchor in Bichromophoric or D-A Systems

The molecule's extreme lipophilicity (XlogP = 8.2) and rigid, electron-rich core make it a high-value candidate for a 'lipophilic anchor' in bichromophoric Donor-Acceptor (D-A) dyads designed for photoinduced electron transfer studies in non-polar media. This ensures the entire D-A system remains soluble and non-aggregated in solvents like toluene, a common requirement for precise photophysical measurements.

Application
Selection Property
Validation Focus
Electron-rich donor for OFETs
Electron-donating substituent effect
HOMO level tuning and hole injection compatibility
Non-polar solvent processable optoelectronics
High lipophilicity / phase partitioning
Solubility in non-polar organic solvents
Modulating solid-state packing
Steric bulk of p-tolyl group
Thin-film morphology and aggregation control
Lipophilic anchor in D-A dyads
High lipophilicity and rigid core
Solubility and aggregation in non-polar media
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